2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
Descripción
2-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole is a benzothiazole derivative characterized by a nitro group at the 6-position and a piperazine moiety substituted with a 2,5-dimethylfuran-3-carbonyl group. Benzothiazoles are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and central nervous system (CNS)-targeting properties.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-9-14(12(2)26-11)17(23)20-5-7-21(8-6-20)18-19-15-4-3-13(22(24)25)10-16(15)27-18/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXEYITAPYYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and analogous benzothiazole derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability : The dimethylfuran substituent in the target compound contributes to a calculated logP of ~3.2, suggesting moderate lipophilicity favorable for CNS penetration. In contrast, the Fmoc-protected analog () is highly polar (logP <1), limiting membrane permeability but optimizing it for solid-phase peptide synthesis .
- This contrasts with the 6-methyl group in ’s compound, which offers electron-donating effects, stabilizing π-π stacking in crystal structures .
- Synthetic Accessibility : The target compound likely employs a coupling reaction between a nitro-substituted benzothiazole and a pre-functionalized piperazine. ’s compound uses hydrazine condensation, a method less applicable to piperazine derivatives .
Dose-Effect Relationships and Potency
The Litchfield-Wilcoxon method () provides a framework for evaluating median effective doses (ED50) in compounds like these. For instance:
- ’s compound showed an ED50 of 15 mg/kg in murine antidepressant models, with a steep dose-response slope (indicative of high target specificity) .
- Target compound : Preliminary in vitro assays suggest sub-micromolar IC50 values against serotonin receptors, though in vivo ED50 data remain unreported .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
